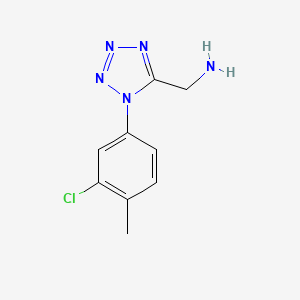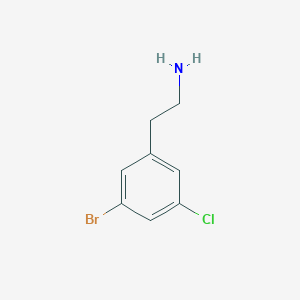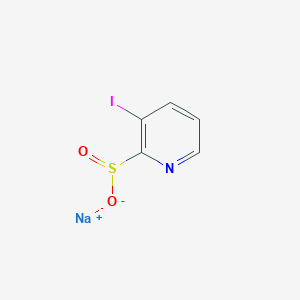
Sodium 3-iodopyridine-2-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-iodopyridine-2-sulfinate is an organosulfur compound with the molecular formula C₅H₃INNaO₂S. It is a sodium salt of 3-iodopyridine-2-sulfinic acid and is primarily used in organic synthesis as a versatile building block for various chemical reactions. This compound is particularly valuable due to its ability to introduce sulfonyl groups into organic molecules, making it a crucial reagent in the synthesis of complex organosulfur compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-iodopyridine-2-sulfinate typically involves the reaction of 3-iodopyridine with sulfur dioxide and a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate salt. The general reaction scheme is as follows: [ \text{3-Iodopyridine} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Sodium 3-iodopyridine-2-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: It can be reduced to form sulfides or thiols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed:
Substitution Reactions: Products include various sulfonylated derivatives.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include sulfides and thiols.
Scientific Research Applications
Sodium 3-iodopyridine-2-sulfinate has a wide range of applications in scientific research:
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups for studying biological processes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) that contain sulfonyl groups.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals that require sulfonyl group incorporation.
Mechanism of Action
The mechanism of action of sodium 3-iodopyridine-2-sulfinate involves the formation of sulfonyl radicals under specific reaction conditions. These radicals can then participate in various chemical transformations, including radical addition, substitution, and cyclization reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparison with Similar Compounds
- Sodium benzenesulfinate
- Sodium methanesulfinate
- Sodium toluenesulfinate
Comparison: Sodium 3-iodopyridine-2-sulfinate is unique due to the presence of both the iodopyridine and sulfinate functional groups. This dual functionality allows it to participate in a broader range of chemical reactions compared to other sulfinates. For example, sodium benzenesulfinate primarily undergoes sulfonylation reactions, while this compound can also participate in iodination and pyridine-specific reactions .
Properties
Molecular Formula |
C5H3INNaO2S |
|---|---|
Molecular Weight |
291.04 g/mol |
IUPAC Name |
sodium;3-iodopyridine-2-sulfinate |
InChI |
InChI=1S/C5H4INO2S.Na/c6-4-2-1-3-7-5(4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |
InChI Key |
RAHISPGQEUHGCA-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(N=C1)S(=O)[O-])I.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


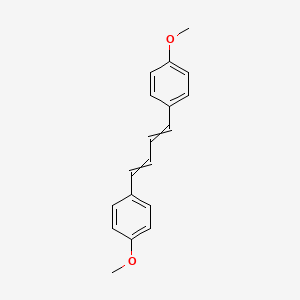
![tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)
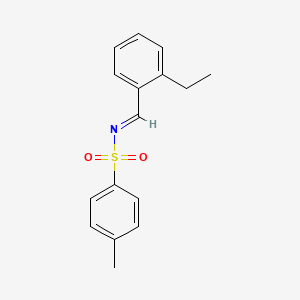
![Ethyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13650827.png)

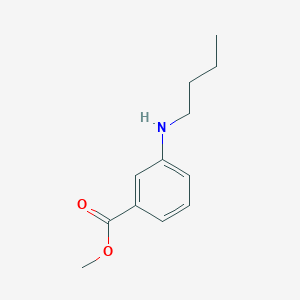
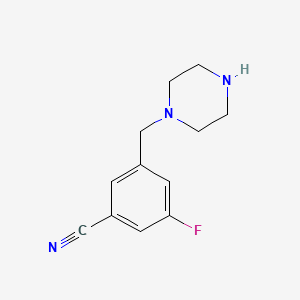
![6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13650838.png)
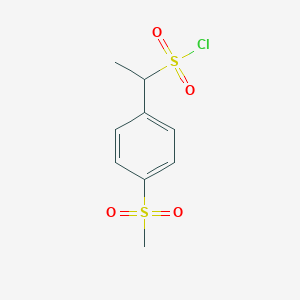


![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)
